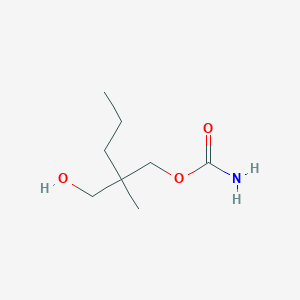

2-(Hydroxymethyl)-2-methylpentyl carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(hydroxymethyl)-2-methylpentyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-3-4-8(2,5-10)6-12-7(9)11/h10H,3-6H2,1-2H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMQVJBJTFVYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CO)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296297 | |

| Record name | 2-(hydroxymethyl)-2-methylpentyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1471-56-3 | |

| Record name | NSC108719 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(hydroxymethyl)-2-methylpentyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxymethyl 2 Methylpentyl Carbamate and Analogues

Classical Approaches in Carbamate (B1207046) Synthesis Relevant to the 2-(Hydroxymethyl)-2-methylpentyl Carbamate Scaffold

Traditional methods for carbamate synthesis have been widely employed for their reliability and broad applicability. These approaches are pertinent to the formation of the carbamate moiety in structures like this compound.

Phosgene-Mediated Synthetic Routes

The use of phosgene (B1210022) and its derivatives has been a cornerstone in the industrial production of carbamates. google.com This method typically involves the reaction of an alcohol with phosgene to form a chloroformate, which is then reacted with an amine. For the synthesis of this compound, this would involve the reaction of 2-methyl-2-propyl-1,3-propanediol (B18018) with phosgene, followed by reaction with ammonia (B1221849).

However, the high toxicity of phosgene has prompted the development of safer alternatives. google.comresearchgate.net Phosgene equivalents, such as diphosgene and triphosgene, offer a solid and less hazardous alternative while maintaining the reactivity of phosgene. The reaction of amines with these reagents can also lead to the formation of carbamates. researchgate.net

Isocyanate-Based Alkylation and Amidation Reactions

Isocyanates are key intermediates in the synthesis of carbamates. nih.gov The reaction of an isocyanate with an alcohol is a common and efficient method for carbamate formation. nih.govgoogle.com For a structure like this compound, a potential route would involve the synthesis of an isocyanate precursor to 2-methyl-2-propyl-1,3-propanediol, which would then be reacted with an alcohol. The global market for isocyanates is significant, largely due to their role in producing polyurethanes. nih.gov

The synthesis of isocyanates can be achieved through various methods, including the thermal decomposition of carbamates. mdpi.com This process can be carried out in either the gas or liquid phase, with the liquid-phase methods generally operating at lower temperatures to minimize side reactions. mdpi.com Another approach involves the conversion of carbamate esters to isocyanates using reagents like boron trichloride (B1173362). rsc.org

One-Pot Reactions Involving Amines, Carbon Dioxide, and Alcohols

In recent years, the use of carbon dioxide (CO2) as a C1 source for chemical synthesis has gained significant attention due to its abundance and non-toxic nature. google.comresearchgate.netrsc.orgdntb.gov.ua One-pot syntheses of carbamates from amines, CO2, and alcohols represent a greener alternative to traditional methods. researchgate.netrsc.org These reactions are often catalyzed by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netacs.org

The reaction mechanism can proceed through different pathways. One proposed pathway involves the activation of CO2 by a protic ionic liquid formed from the base and alcohol. researchgate.net Another possibility is the direct reaction of the amine and base with CO2 to form an intermediate that then reacts with an electrophile. researchgate.net The efficiency of these one-pot methods allows for the synthesis of a wide variety of carbamates under mild conditions. rsc.orgacs.org A three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and a phase-transfer catalyst also provides an efficient route to carbamates. organic-chemistry.orgresearchgate.netnih.gov

Table 1: Comparison of Classical Carbamate Synthesis Methods

| Method | Reagents | Key Intermediates | Advantages | Disadvantages | Relevant Citations |

| Phosgene-Mediated | Alcohol, Phosgene/Phosgene equivalent, Amine | Chloroformate | High reactivity, Broad applicability | High toxicity of phosgene | google.comresearchgate.netresearchgate.net |

| Isocyanate-Based | Isocyanate, Alcohol | Isocyanate | High efficiency, Commercially important | Limited availability of some isocyanates | nih.govgoogle.commdpi.comrsc.org |

| One-Pot from CO2 | Amine, Carbon Dioxide, Alcohol, Base | Carbamic acid | Use of renewable C1 source, Milder conditions | May require specific catalysts | google.comresearchgate.netrsc.orgdntb.gov.uaacs.orgorganic-chemistry.orgresearchgate.netnih.gov |

Modern and Catalytic Synthetic Strategies for the this compound Structure

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for carbamate formation. These strategies often employ transition metal catalysts or novel reagents to achieve the desired transformations.

Transition Metal-Catalyzed Coupling Reactions (e.g., Copper-catalyzed Oxidative Coupling)

Transition metal catalysis has emerged as a powerful tool for constructing C-N and C-O bonds, which are central to carbamate synthesis. nih.gov Copper-catalyzed reactions, in particular, have shown great promise. acs.orgacs.org One such method is the copper-catalyzed oxidative coupling of formamides with various substrates. acs.orgresearchgate.net For instance, the coupling of formamides with salicylaldehydes can produce carbamates in good to excellent yields, demonstrating tolerance for sensitive functional groups. acs.org The proposed mechanism involves the formation of a radical species from the formamide, which then reacts with a copper complex. acs.org

Another approach involves the copper-catalyzed coupling of amines with carbazates, which generates alkoxycarbonyl radicals that then react with the amine. nih.gov This method is notable for its mild conditions and compatibility with a wide range of amines. nih.gov Transition metal catalysts, including palladium, are also utilized in the decarboxylative transformations of cyclic carbamates to synthesize various N-heterocycles. nih.gov

Table 2: Examples of Copper-Catalyzed Carbamate Synthesis

| Reactants | Catalyst/Reagents | Product Type | Key Features | Relevant Citations |

| Formamides and Salicylaldehydes | CuCl, TBHP | Aryl Carbamates | High yields, Excellent functional group tolerance | acs.org |

| Quinazoline-3-oxides and Formamides | Cu(OH)2, TBHP | O-quinazolinic Carbamates | Access to novel hydroxamic acid-based carbamates | acs.org |

| Amines and Carbazates | Copper Catalyst | Aliphatic/Aromatic Carbamates | Mild conditions, Broad amine scope | nih.gov |

Chemoselective Methodologies in Carbamate Formation (e.g., Sodium Iodide-Mediated)

Chemoselectivity is a critical aspect of modern organic synthesis, particularly when dealing with multifunctional molecules like the scaffold of this compound. Sodium iodide has been identified as a novel and efficient catalyst for the N-tert-butoxycarbonylation (Boc protection) of amines. researchgate.netjocpr.com This method is highly chemoselective, allowing for the protection of amines in the presence of other reactive functional groups, and proceeds at room temperature with high yields. researchgate.netjocpr.com

The development of such chemoselective methods is crucial for the synthesis of complex molecules where specific functional groups need to be modified without affecting others. While this specific example focuses on Boc protection, the principle of using mild and selective reagents can be applied to the synthesis of other carbamates, including the target compound.

Sustainable and Green Chemistry Approaches in Carbamate Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally friendly methods for carbamate synthesis. These approaches focus on using less toxic reagents, reducing energy consumption, and optimizing resource utilization. bohrium.com

One prominent green strategy involves the use of carbon dioxide (CO2) as a C1 building block, replacing hazardous phosgene. researchgate.netrsc.org This method allows for the direct synthesis of carbamates from CO2, amines, and alcohols under milder conditions. rsc.org For instance, various carbamates can be prepared in a halogen-free manner with basic catalysts facilitating the conversion of both linear and branched aliphatic amines with good yields, even without dehydrating agents. rsc.org The use of supercritical carbon dioxide as both a solvent and a reagent further enhances the green credentials of this process. bohrium.com

Another sustainable approach is the use of deep eutectic solvents (DESs). A novel type IV deep eutectic solvent composed of erbium trichloride and urea (B33335) has been shown to act as an environmentally friendly reaction medium, catalyst, and even a reagent in the synthesis of cellulose (B213188) carbamate. mdpi.com This method is cost-effective and utilizes non-toxic compounds. mdpi.com

Organocatalysis also presents a greener alternative for carbamate synthesis. bohrium.com For example, a metal-free synthesis of aryl isocyanates from arylamines involves a carbamic acid intermediate derived from the arylamine and CO2, which is then dehydrated to the isocyanate and can be trapped by alcohols to form carbamates. organic-chemistry.orgorganic-chemistry.org

The table below summarizes some green chemistry approaches for carbamate synthesis.

| Approach | Reagents/Catalysts | Key Advantages |

| CO2 Utilization | CO2, amines, alcohols, basic catalysts | Halogen-free, mild conditions, good yields. rsc.org |

| Deep Eutectic Solvents | Erbium trichloride, urea | Environmentally friendly medium, catalyst, and reagent; cost-effective. mdpi.com |

| Organocatalysis | Arylamines, CO2, DBU, sulfonium (B1226848) reagents | Metal-free, mild conditions. organic-chemistry.orgorganic-chemistry.org |

| Oxidative Carbonylation | Not detailed in provided context | Potential alternative to phosgene-based methods. researchgate.net |

| Urea Alcoholysis | Urea, alcohols | Avoids highly toxic reagents. researchgate.net |

Synthesis of Precursors and Intermediates for the this compound Framework

The synthesis of this compound relies on the preparation of key precursors and intermediates, including functionalized alcohols, diols, and carbamic acids.

The precursor 2-(hydroxymethyl)-2-methylpentanol is not directly detailed in the provided search results. However, the synthesis of the related compound 2-methyl-2-pentanol (B124083) can be achieved through a Grignard reaction. prepchem.com This involves reacting a Grignard reagent, prepared from magnesium and methyl iodide, with ethyl n-butyrate. prepchem.com The resulting product is then purified by distillation. prepchem.com It is plausible that a similar Grignard-based strategy or other organometallic additions to a suitable ester or aldehyde could be employed to synthesize 2-(hydroxymethyl)-2-methylpentanol.

Another relevant precursor is 2-(hydroxymethyl)-2-methylpentanal. nih.gov This aldehyde can be hydrogenated to form the corresponding diol, 2-methyl-2-propyl-propane-1,3-diol. prepchem.com

The diol intermediate, 2,2-bis(hydroxymethyl)pentane, also known as 2-methyl-2-propyl-1,3-propanediol, is a key component. sigmaaldrich.comparchem.com Its synthesis can be achieved through the hydrogenation of 2-methyl-2-propyl-3-hydroxypropanal. prepchem.com This process, when carried out over a suitable catalyst at elevated temperature and pressure, can result in high yields of the desired diol after purification by fractionation. prepchem.com

Carbamic acid (H2NCOOH) is a crucial, albeit often transient, intermediate in some carbamate synthesis pathways. wikipedia.org It can be formed by the reaction of ammonia (NH3) with carbon dioxide (CO2) at low temperatures. wikipedia.org This reaction also produces ammonium (B1175870) carbamate. wikipedia.org Carbamic acid itself is unstable at higher temperatures, decomposing back into ammonia and carbon dioxide. wikipedia.org

In the context of carbamate synthesis, carbamic acid intermediates can be generated in situ. For example, in a metal-free synthesis of aryl isocyanates, a carbamic acid intermediate is formed from an arylamine and CO2 in the presence of a base like DBU. organic-chemistry.orgorganic-chemistry.org This intermediate is then dehydrated to the isocyanate, which can subsequently react with an alcohol to yield a carbamate. organic-chemistry.orgorganic-chemistry.org The formation of carbamic acid from amines and CO2 is a reversible process. nih.gov

The synthesis of cellulose carbamate can also proceed through a process that can be conceptually related to ammonolysis, where urea is heated with cellulose. mdpi.com

Stereoselective Synthesis and Chiral Resolution of this compound Analogues

The development of stereoselective methods is crucial for producing enantiomerically pure carbamates, which is often a requirement for pharmaceutical applications.

Various enantioselective methodologies have been developed for the synthesis of chiral carbamates. One approach involves the copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with CO2 and amines, which provides access to axially chiral carbamates with high yields and enantioselectivities. rsc.org

Another strategy focuses on the nucleophilic addition to N-carbamoyl imines. These imines exhibit increased reactivity towards nucleophiles, and various asymmetric methodologies have been successfully applied. nih.gov

The synthesis of chiral selectors based on cellulose carbamates has also been explored. For instance, cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) has been synthesized regioselectively through a combination of carbonate aminolysis and isocyanate chemistry. abo.fi This allows for the introduction of different chiral substituents.

Furthermore, chiral metal-organic frameworks (MOFs) have demonstrated enantioselective recognition of ammonium carbamates. acs.org For example, a chiral MOF, Mg2(dobpdc), when functionalized with a chiral diamine, can cooperatively adsorb CO2 to form ammonium carbamate chains, with the thermodynamics of capture being influenced by enantioselective interactions within the chiral pores. acs.org

The table below highlights some enantioselective methodologies for chiral carbamate synthesis.

| Methodology | Key Features |

| Copper-Catalyzed Asymmetric Ring-Opening | Utilizes cyclic diaryliodoniums, CO2, and amines to produce axially chiral carbamates with high enantioselectivity. rsc.org |

| Nucleophilic Addition to N-Carbamoyl Imines | Employs N-carbamoyl imines which have enhanced reactivity, allowing for various asymmetric additions. nih.gov |

| Cellulose-Based Chiral Selectors | Involves the regioselective synthesis of cellulose carbamates with different chiral substituents for use as chiral stationary phases. abo.fi |

| Chiral Metal-Organic Frameworks | Utilizes chiral MOFs for the enantioselective recognition and separation of carbamates. acs.org |

Diastereoselective Synthetic Pathways

While the compound this compound is itself achiral and therefore its synthesis does not involve diastereoselectivity, the synthesis of its chiral analogues necessitates stereochemical control. Diastereoselective synthetic pathways are crucial for producing specific stereoisomers of these analogues, which may exhibit different biological activities. The primary strategies for achieving diastereoselectivity in the synthesis of these analogues focus on two main approaches: the stereoselective synthesis of a chiral diol precursor, followed by carbamoylation, or the kinetic resolution of a racemic chiral diol during the carbamoylation step.

Synthesis of Chiral Diol Precursors

A key strategy for obtaining diastereomerically pure analogues is to first construct the chiral diol backbone with the desired stereochemistry. Several methods have been developed for the diastereoselective synthesis of 1,3-diols, which are direct precursors to chiral analogues of this compound.

One effective method involves the asymmetric hydrogenation of β-keto esters. The use of atropisomeric diphosphine/ruthenium complexes as catalysts allows for the stereocontrolled reduction of the ketone functionality, setting the stereochemistry of the hydroxyl group with excellent enantioselectivity. The subsequent reduction of the ester group, for example with lithium aluminium hydride, yields the chiral 1,3-diol. This process has been shown to proceed without racemization, providing access to enantiomerically pure diols. sctunisie.org

Another approach is the one-pot diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols. This method utilizes carbon dioxide and an in situ generated brominating agent to produce chiral syn-1,3-diol derivatives in high yield and with excellent diastereomeric ratios. The reaction proceeds with both relative and absolute stereocontrol, making it a powerful tool for accessing specific stereoisomers. nih.govnih.gov

Enzymatic reductions also offer a highly selective route to chiral diols. For instance, alcohol dehydrogenases have been employed for the stereoselective reduction of 1,4-diketones to the corresponding chiral 1,4-diols with complete diastereo- and enantioselectivity under mild reaction conditions. mdpi.com

The following table summarizes key findings for the diastereoselective synthesis of chiral diol precursors:

| Precursor Type | Method | Catalyst/Reagent | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |

| Chiral 1,3-diols | Asymmetric hydrogenation of β-keto esters | Diphosphine/Ruthenium complexes | ~99% e.e. | sctunisie.org |

| Chiral syn-1,3-diol derivatives | Carboxylation/Bromocyclization of homoallylic alcohols | tBuOBr / CO2 | >19:1 d.r., >99% e.e. | nih.govnih.gov |

| Chiral 1,4-diols | Enzymatic reduction of 1,4-diketones | Alcohol dehydrogenase (e.g., RasADH) | >98% d.e., >99% e.e. | mdpi.com |

Kinetic Resolution in Carbamate Formation

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral alcohols by the selective reaction of one enantiomer. This can be applied to the synthesis of chiral carbamate analogues by reacting a racemic chiral diol with a carbamoylating agent in the presence of a chiral catalyst, often an enzyme.

Lipases are commonly used for this purpose. In a typical kinetic resolution, one enantiomer of the chiral diol reacts significantly faster with an acyl donor (such as a chiral organic carbonate) to form the carbamate, leaving the unreacted, slower-reacting enantiomer of the diol in high enantiomeric purity. This allows for the separation of the two enantiomers, one as the carbamate and the other as the unreacted alcohol. Double enzymatic kinetic resolution strategies have been developed that allow for the simultaneous resolution of a racemic amine and a racemic alcohol, yielding four optically pure compounds. mdpi.com

Non-enzymatic methods for kinetic resolution have also been explored. Chiral amidine-based catalysts have been shown to be effective for the enantioselective acylation of secondary alcohols, providing a viable alternative to enzymatic methods. nih.gov The reaction of a racemic alcohol with an isocyanate in the presence of a suitable chiral catalyst can also achieve kinetic resolution, leading to an enantiomerically enriched carbamate and the unreacted alcohol enantiomer.

The success of these methods hinges on the ability of the chiral catalyst to differentiate between the two enantiomers of the precursor alcohol, leading to a high selectivity factor (E-value).

Chemical Reactivity and Transformation Studies of 2 Hydroxymethyl 2 Methylpentyl Carbamate

Hydrolysis Kinetics and Mechanistic Investigations of the Carbamate (B1207046) Ester Linkage

The carbamate linkage is susceptible to hydrolysis under both acidic and basic conditions, leading to its cleavage. Stability studies on related carbamate structures indicate that hydrolysis is often significant at a pH below 3 or above 8.

Acid-Catalyzed Hydrolysis Pathways

In acidic media, the hydrolysis of carbamates is catalyzed by hydrogen ions. The reaction typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. For many carbamates, the rate constants for acid-catalyzed hydrolysis show a dependence on the pKa of the parent amine. researchgate.net The general mechanism leads to the formation of an alcohol, an amine, and carbon dioxide. For 2-(hydroxymethyl)-2-methylpentyl carbamate, this would result in 2-(hydroxymethyl)-2-methylpentanol, ammonia (B1221849), and carbon dioxide.

Base-Catalyzed Hydrolysis Pathways

Base-catalyzed hydrolysis of carbamates can proceed through different mechanisms depending on the structure of the carbamate, particularly the nature of the substituent on the nitrogen atom.

For primary carbamates like this compound, which has an unsubstituted -NH2 group, the reaction can proceed via an elimination-conjugate base (E1cB) mechanism. This pathway involves the abstraction of a proton from the nitrogen atom by a hydroxide (B78521) ion, followed by the elimination of the alkoxide to form an isocyanate intermediate. This intermediate is then rapidly hydrolyzed by water to yield an amine and carbonic acid, which subsequently decomposes. Studies on other N-unsubstituted or N-methylcarbamates support this unimolecular elimination mechanism. researchgate.net

The rate law for the reaction of amines with carbon dioxide, the reverse of hydrolysis, is often described as: rate = k_amine([R2NH][CO2]) + k'_amine([R2NH][OH-][CO2]) researchgate.net This indicates both an uncatalyzed and a hydroxide-catalyzed pathway for carbamate formation, and by microscopic reversibility, for its breakdown. researchgate.net

Oxidation and Reduction Pathways of the this compound Scaffold

The scaffold of this compound has two sites susceptible to redox reactions: the primary alcohol and the carbamate group itself.

Oxidation : The primary hydroxymethyl group (-CH2OH) can be oxidized. Depending on the oxidizing agent and reaction conditions, it can be converted to an aldehyde or further to a carboxylic acid. For instance, strong oxidizing agents like potassium permanganate (B83412) could potentially yield the corresponding 2-carboxy-2-methylpentyl carbamate.

Reduction : The carbamate group can be reduced, although this typically requires strong reducing agents. Reagents like lithium aluminum hydride (LiAlH4) can reduce the carbamate ester to a methyl group, cleaving the ester linkage and resulting in the formation of 2-(hydroxymethyl)-2-methylpentanol and methylamine.

Table 1: Potential Redox Reactions and Products

| Reaction Type | Reagent Example | Affected Group | Potential Product |

|---|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | Hydroxymethyl | 2-Carboxy-2-methylpentyl carbamate |

Nucleophilic Substitution Reactions Involving the Carbamate Moiety

While the carbamate group itself can be a target for nucleophiles (as seen in hydrolysis), enecarbamates (the unsaturated analogs) are known to act as nucleophiles in various carbon-carbon and carbon-nitrogen bond-forming reactions. nih.gov However, as a saturated alkyl carbamate, this compound does not possess the electronic structure to act as a nucleophile in the same manner. nih.gov Nucleophilic attack on the carbonyl carbon is the primary substitution pathway, typically resulting in hydrolysis or transesterification under appropriate conditions.

Thermal Decomposition Pathways of Carbamate Structures

The thermal stability of carbamates varies significantly with their structure. Upon heating, many primary carbamates can decompose. A common pathway is the reversible decomposition into an alcohol and isocyanic acid. For this compound, this would yield 2-(hydroxymethyl)-2-methylpentanol and isocyanic acid (HNCO). The temperature at which decomposition occurs can be determined using techniques like thermogravimetric analysis (TGA).

Derivatization Strategies for Structural Modification and Functionalization of this compound

The investigation into the chemical reactivity and transformation of this compound indicates a significant gap in the scientific record concerning its derivatization. Derivatization is a common practice in medicinal chemistry and materials science to modify a molecule's properties by introducing new functional groups. This can lead to enhanced biological activity, altered solubility, or the creation of new materials.

For a molecule like this compound, which possesses both a primary hydroxyl (-OH) group and a primary carbamate (-OCONH2) group, several theoretical derivatization pathways could be explored. These would typically involve reactions targeting these functional moieties.

Potential Derivatization Reactions:

Esterification/Etherification of the Hydroxyl Group: The primary alcohol could potentially undergo esterification with various carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to yield ester derivatives. Alternatively, etherification reactions could introduce a range of alkyl or aryl groups.

Modification of the Carbamate Group: The carbamate functional group offers several possibilities for modification. The nitrogen atom could potentially be alkylated or acylated. Furthermore, the entire carbamate group could, under certain conditions, be transformed into other functional groups.

Despite these theoretical possibilities, a thorough search of chemical databases and scientific literature did not yield specific examples or detailed research findings where this compound was used as a starting material for such derivatization studies. The available literature often pertains to a structurally similar but distinct compound, 2-(hydroxymethyl)-2-methylpentyl isopropyl-carbamate. However, to adhere strictly to the focus on this compound, this related information cannot be substituted.

The absence of dedicated research on the derivatization of this compound means that no data tables on reaction conditions, yields, or the spectroscopic and physicochemical properties of its derivatives can be provided at this time. Further empirical research is required to explore the chemical reactivity of this compound and to develop strategies for its structural modification and functionalization.

Computational and Theoretical Investigations of 2 Hydroxymethyl 2 Methylpentyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for elucidating the electronic characteristics of 2-(hydroxymethyl)-2-methylpentyl carbamate (B1207046). These methods, grounded in the principles of quantum mechanics, offer a detailed view of the molecule's geometry, orbital energies, and bonding.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(hydroxymethyl)-2-methylpentyl carbamate, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(2d,p), are instrumental in determining its optimized molecular geometry. researchgate.net These calculations predict key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Furthermore, DFT provides critical data on electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. rsc.orgmdpi.com A smaller gap suggests higher reactivity. Theoretical predictions of redox potentials can also be derived from these calculations, correlating with the molecule's susceptibility to oxidation. rsc.org

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations

| Parameter | Value |

|---|---|

| C=O Bond Length (Carbamate) | ~1.23 Å |

| C-N Bond Length (Carbamate) | ~1.37 Å |

| O-C-N Bond Angle (Carbamate) | ~125° |

Note: These are representative values based on general DFT studies of carbamates and may vary slightly for the specific molecule.

Table 2: Calculated Electronic Properties from DFT

| Property | Predicted Value |

|---|---|

| HOMO Energy | -7.0 to -6.5 eV |

| LUMO Energy | 1.5 to 2.0 eV |

| HOMO-LUMO Gap | 8.5 to 9.0 eV |

Note: Values are estimations based on typical results for similar organic molecules.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a detailed picture of the molecular orbitals and bonding in this compound. dtic.mil Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to analyze the nature of the chemical bonds. researchgate.net

The carbamate group exhibits resonance, leading to a delocalization of π-electrons across the O=C-N system. This resonance contributes to the planarity of the carbamate group and influences its chemical stability and reactivity. nih.gov Ab initio calculations can quantify the rotational barrier around the C-N bond, providing insight into the rigidity of this functional group. nih.gov The analysis of molecular orbitals helps in understanding the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is fundamental to predicting its reactive sites. numberanalytics.com

The flexible alkyl chain of this compound allows it to adopt various conformations. Conformational analysis, performed using both DFT and ab initio methods, is crucial for identifying the most stable conformers and understanding the molecule's flexibility. chemrxiv.org By calculating the potential energy surface as a function of key dihedral angles, researchers can map the energy landscape. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its surroundings. nih.gov

The behavior of this compound can be significantly influenced by the solvent. MD simulations using explicit solvent models can elucidate these effects. In aqueous solutions, the formation and dynamics of hydrogen bonds between the carbamate's hydroxyl and amine groups and water molecules are critical. uregina.caresearchgate.net The polarizable continuum model (PCM) can also be used in quantum chemical calculations to describe solute-solvent interactions. rsc.org

Simulations can reveal how the solvent affects the conformational preferences of the molecule. For instance, in a polar solvent, conformations that maximize the exposure of polar groups to the solvent may be favored. The dynamics of the solvent shell around the solute can also be investigated, providing insights into local structuring and transport properties.

MD simulations are particularly well-suited for studying the intermolecular interactions that can lead to self-aggregation. For this compound, hydrogen bonding between the carbamate groups of different molecules is a primary driving force for aggregation. The hydroxyl group can also participate in these hydrogen-bonding networks.

By simulating a system with multiple molecules, it is possible to observe the spontaneous formation of dimers, oligomers, or larger aggregates. The analysis of these simulations can provide information on the structure and stability of these aggregates, as well as the thermodynamics of the aggregation process. Understanding these interactions is crucial for predicting the macroscopic properties of the compound, such as its solubility and phase behavior.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Structure-Activity Relationship (SAR) Prediction through Computational Modeling

Computational modeling is a cornerstone of modern medicinal chemistry, providing invaluable insights into how a molecule's structure influences its biological activity. For a compound like this compound, these methods can predict its potential biological targets and guide the synthesis of more potent and selective analogs.

In the absence of a known three-dimensional structure of a biological target, ligand-based methods are employed. These approaches utilize the information from a set of molecules known to be active to build a model that predicts the activity of new compounds.

Quantitative Structure-Activity Relationship (QSAR) studies would be a primary tool. A QSAR model for this compound and its analogs would involve calculating a range of molecular descriptors. These descriptors quantify various physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. By correlating these descriptors with the observed biological activity of a series of related compounds, a mathematical model can be developed to predict the activity of new, unsynthesized molecules.

Another powerful ligand-based technique is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For this compound, a pharmacophore model could be generated based on its structure and the structures of other active carbamates. This model would highlight the key hydrogen bond donors, acceptors, hydrophobic regions, and other features crucial for biological activity.

Illustrative QSAR Descriptor Data for Carbamate Analogs:

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |

| Analog 1 | 190.25 | 1.2 | 75.8 | 5.2 |

| Analog 2 | 204.28 | 1.5 | 72.6 | 3.8 |

| Analog 3 | 218.31 | 1.8 | 70.1 | 2.1 |

| Analog 4 | 232.34 | 2.1 | 68.5 | 1.5 |

This table is a hypothetical representation of data that would be generated in a QSAR study.

When the three-dimensional structure of a biological target is known, receptor-based approaches like molecular docking can be utilized. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com

For this compound, potential macromolecular targets could include enzymes like acetylcholinesterase or receptors in the central nervous system, given the known activities of other carbamate compounds. nih.govnih.gov A molecular docking study would involve placing the 3D structure of this compound into the binding site of the target protein. The docking algorithm would then explore various possible binding poses and score them based on their predicted binding affinity. mdpi.com

The results of a docking study can provide detailed information about the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. acs.org This information is crucial for understanding the basis of molecular recognition and for designing new molecules with improved binding affinity and selectivity. mdpi.com

Example Molecular Docking Results for this compound with a Hypothetical Receptor:

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -7.8 | TYR 84, TRP 279, HIS 440 |

| 2 | -7.5 | SER 122, PHE 330, GLU 199 |

| 3 | -7.2 | ASP 72, TRP 86, PHE 288 |

This table is a hypothetical representation of data from a molecular docking simulation.

Theoretical Insights into Reaction Mechanisms and Pathways (e.g., Transition State Analysis for Synthetic and Degradation Processes)

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the synthesis and degradation of molecules like this compound. mdpi.com

Theoretical studies on the synthesis of this compound would likely focus on the reaction between 2-(hydroxymethyl)-2-methylpentanol and a carbamoylating agent. Using quantum mechanical methods, such as Density Functional Theory (DFT), the reaction pathway can be mapped out. mdpi.com This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. researchgate.net The calculated energies of these species can provide the activation energy of the reaction, which is a key factor in determining the reaction rate. mdpi.com

Similarly, computational methods can be used to study the degradation pathways of this compound. bohrium.comnih.gov This could involve investigating its hydrolysis under different pH conditions or its metabolism by enzymes. nih.govresearchgate.net For example, a theoretical study of the base-catalyzed hydrolysis would model the attack of a hydroxide (B78521) ion on the carbamate's carbonyl carbon, leading to the formation of a tetrahedral intermediate. nih.gov The subsequent breakdown of this intermediate to form the corresponding alcohol, amine, and carbon dioxide can also be modeled. nih.govresearchgate.net Transition state analysis of these steps would reveal the rate-determining step of the degradation process. researchgate.net

Non Clinical Applications and Research Pathways for 2 Hydroxymethyl 2 Methylpentyl Carbamate

Role as Chemical Building Blocks and Intermediates in Organic Synthesis

The bifunctional nature of 2-(Hydroxymethyl)-2-methylpentyl carbamate (B1207046) makes it a valuable building block in the field of organic chemistry. Its ability to participate in a variety of chemical reactions allows for its use as both a precursor to more complex molecules and as a versatile reagent in chemical transformations.

2-(Hydroxymethyl)-2-methylpentyl carbamate is recognized as an intermediate in the synthesis of more complex pharmaceutical compounds. clearsynth.compharmaffiliates.com Notably, it is identified as "Carisoprodol Related Compound A," indicating its role in the synthetic pathway of Carisoprodol (B1668446), a well-known muscle relaxant. clearsynth.comusp.org The synthesis of Carisoprodol involves the transformation of 2-methyl-2-propyl-1,3-propanediol (B18018), and this compound serves as a key monocarbamate intermediate in this process. clearsynth.comscbt.com This highlights its importance as a precursor, where its structure is strategically modified in a multistep sequence to achieve the final, more complex, active pharmaceutical ingredient.

The chemical reactivity of this compound is centered around its two primary functional groups: the hydroxyl (-OH) group and the carbamate (-OC(O)NH2) group. This dual functionality allows it to be a versatile reagent in various chemical transformations.

The presence of the primary alcohol allows for a range of reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid, which introduces a new functional group and opens up further synthetic possibilities.

Esterification: The alcohol can react with carboxylic acids or their derivatives to form esters, which are common in a wide array of chemical products.

The carbamate group can also undergo several transformations, such as hydrolysis back to the alcohol and carbamic acid (which is unstable and decomposes), or other modifications. The synthesis of carbamates can be achieved through various methods, including the reaction of an alcohol with an isocyanate or by using a carbamoyl (B1232498) donor. organic-chemistry.org This versatility makes this compound a useful tool for chemists to introduce specific structural motifs into a molecule.

Utilization in Agrochemical Research Based on Carbamate Properties

The carbamate functional group is a well-established pharmacophore in the agrochemical industry. Carbamate-based compounds are known for their biological activity, which has led to their development as insecticides, fungicides, and herbicides.

Carbamate insecticides are a major class of pesticides that function by inhibiting the acetylcholinesterase (AChE) enzyme in insects. This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), causing paralysis and eventual death of the insect. While specific studies on the insecticidal activity of this compound are not extensively documented in the available literature, its structural similarity to other N-methyl carbamate insecticides suggests a potential for similar activity. nih.gov Research in this area would involve evaluating its efficacy against various insect pests and determining its AChE inhibition constant.

Beyond insecticides, carbamate derivatives have also been explored for their fungicidal and herbicidal properties. researchgate.net Certain carbamates have shown efficacy against various plant fungal pathogens. researchgate.net The mechanism of action for fungicidal carbamates can vary, and research into new carbamate structures is ongoing to develop more effective and safer antifungal agents. Similarly, some carbamate compounds have been developed as herbicides. nih.gov The potential of this compound in these areas would require dedicated screening programs to assess its activity against a range of fungal species and weeds. Preliminary studies on other carbamate derivatives have shown that modifications to the carbamate structure can lead to compounds with significant antifungal or herbicidal activity. researchgate.net

Applications in Materials Science and Polymer Chemistry

The bifunctional nature of this compound also makes it a candidate for applications in materials science and polymer chemistry. The hydroxyl and carbamate groups can both participate in polymerization reactions, potentially leading to novel materials with unique properties.

One of the most direct applications for a molecule containing a hydroxyl group is in the synthesis of polyurethanes. Polyurethanes are formed by the reaction of diisocyanates with polyols. As a di-functional molecule (considering the reactivity of the N-H bond in the carbamate), this compound could potentially be used as a chain extender or to create specific side chains in a polymer, influencing its physical properties such as flexibility and thermal stability. The incorporation of carbamate groups into polymer backbones has been shown to affect properties like hydrogen bonding, which in turn influences the material's mechanical and thermal characteristics. rsc.org Furthermore, carbamate-containing compounds are utilized in the formulation of coatings and adhesives due to their ability to enhance adhesion and durability.

Monomers for Polymer Synthesis (e.g., Polyurethane Chemistry)

The bifunctional nature of this compound makes it a theoretical candidate as a monomer in polymer synthesis, particularly in the realm of polyurethane chemistry. Polyurethanes are a versatile class of polymers formed through the reaction of a di- or polyisocyanate with a polyol. researchgate.net The presence of a hydroxyl group in this compound allows it to act as a polyol component in such reactions.

Theoretically, the hydroxyl group can react with an isocyanate group (R-N=C=O) to form a urethane (B1682113) linkage, which is the backbone of polyurethane polymers. epo.orgwikipedia.org The general reaction is as follows:

R-N=C=O + HO-R' → R-NH-C(=O)O-R'

In this context, this compound could be incorporated into a polyurethane network. The carbamate group, while less reactive than the hydroxyl group towards isocyanates under typical polyurethane synthesis conditions, can influence the final properties of the polymer. The presence of the carbamate moiety can introduce hydrogen bonding capabilities, which are known to significantly affect the mechanical and thermal properties of polyurethanes. rsc.org For instance, hydrogen bonding can lead to a more ordered and tightly packed polymer structure. rsc.org

While patents and research articles describe the use of various hydroxyl-functional monomers for polyurethane synthesis, specific studies detailing the use of this compound for this purpose are not prevalent in publicly accessible literature. epo.org However, the fundamental principles of polyurethane chemistry support its potential as a chain extender or a modifier to tailor the properties of polyurethane materials. mdpi.com

Surface Modification and Coating Applications

The functional groups of this compound also suggest its potential use in surface modification and as a component in coating formulations. The hydroxyl group can be used to anchor the molecule to a variety of surfaces through covalent bonding or other interactions. For instance, it can react with surface functional groups like silanols on glass or silica, or with acid chlorides on modified polymer surfaces.

Once anchored, the rest of the molecule, with its alkyl chain and carbamate group, would form a new surface layer with altered properties. This could be used to modify surface characteristics such as:

Hydrophobicity/Hydrophilicity: The balance between the hydrocarbon portion and the polar carbamate and hydroxyl groups could be used to tune the surface energy and wettability.

Adhesion: The carbamate and hydroxyl groups can participate in hydrogen bonding, which could enhance adhesion to subsequent layers of coatings or adhesives.

Biocompatibility: Carbamate-containing polymers are used in various biomedical applications, and modifying a surface with this compound could potentially influence its interaction with biological systems. nih.gov

Research in Chemical Biology Tool Development

In the field of chemical biology, small molecules are often used as tools to probe biological systems. While this compound is primarily known as a metabolite and impurity of a drug, its structure could be a starting point for the development of chemical probes. Carbamate-containing molecules have been successfully utilized as inhibitors for various enzymes, including proteases and esterases. acs.orgnih.gov The carbamate group can mimic a peptide bond and interact with the active site of enzymes. acs.orgnih.gov

The hydroxyl group on this compound offers a convenient handle for further chemical modification. For example, it could be used to attach:

Reporter groups: Such as fluorescent dyes or biotin, to allow for visualization or pull-down experiments to identify protein targets.

Reactive groups: For covalent labeling of target proteins.

Pharmacophores: To create more potent and selective inhibitors based on its core structure.

While there is no specific research available on the use of this compound as a chemical biology tool, the principles of medicinal chemistry and chemical biology suggest its potential as a scaffold for the design of such tools. acs.org Its relationship to a known bioactive compound, Carisoprodol, further supports the rationale for exploring its potential biological targets.

Investigation as Analytical Standards and Reference Materials for Related Compounds

A significant and well-documented non-clinical application of this compound is its use as an analytical standard or reference material. sigmaaldrich.comclearsynth.comsynzeal.com Specifically, it is known as Carisoprodol Related Compound A and is used in the quality control of the muscle relaxant drug Carisoprodol. sigmaaldrich.comclearsynth.comusp.org

Pharmaceutical manufacturing requires stringent quality control to ensure the purity and safety of the final drug product. Impurities and related compounds that may arise during synthesis or degradation must be identified and quantified. As a known impurity of Carisoprodol, this compound is synthesized in a highly pure form to serve as a reference standard. synzeal.com

This reference standard is used in various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the following purposes:

Identification: By comparing the retention time of a peak in the chromatogram of a Carisoprodol sample to that of the reference standard, analysts can confirm the presence of this specific impurity.

Quantification: A calibration curve is generated using known concentrations of the reference standard. This allows for the accurate determination of the amount of this compound present in a batch of Carisoprodol.

Method Validation: The reference standard is essential for validating the accuracy, precision, and linearity of the analytical methods used for quality control.

Several chemical and pharmaceutical suppliers offer this compound as a certified reference material, often with a detailed Certificate of Analysis that provides information on its purity and identity. sigmaaldrich.comclearsynth.comsynzeal.comlgcstandards.com

Below is an interactive data table summarizing the availability of this compound as a reference standard from various suppliers.

| Supplier | Product Name | CAS Number | Application |

| Sigma-Aldrich | Carisoprodol Related Compound A USP Reference Standard | 1471-56-3 | Pharmaceutical quality control, analytical standard sigmaaldrich.com |

| LGC Standards | (2RS)-2-(Hydroxymethyl)-2-methylpentyl (1-Methylethyl)carbamate | 25462-17-3 | Pharmaceutical testing, reference standard lgcstandards.com |

| Clearsynth | Carisoprodol Related Compound A (1096597) | 1471-56-3 | Analytical method development, method validation, quality control clearsynth.com |

| SynZeal | Carisoprodol Impurity A | 25462-17-3 | Analytical method development, method validation, quality control synzeal.com |

| USP | Carisoprodol Related Compound A | 1471-56-3 | USP compendial testing usp.org |

Q & A

Q. Table 1: Synthetic Conditions and Yields

| Reactants | Catalyst | Solvent | Purification Method | Yield (%) | Reference |

|---|---|---|---|---|---|

| α-Terpineol + Phenyl isocyanate | HCl | Chloroform | Column Chromatography | ~65 |

[Basic] What are the key physical and chemical properties of this compound that influence its handling and storage in laboratory settings?

Methodological Answer:

The compound has a molecular formula of C₁₂H₂₄N₂O₄ and a molecular weight of 260.33 g/mol (CAS 78-44-4). It is hygroscopic and should be stored in airtight containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis. Stability data indicate no decomposition under recommended storage conditions, but exposure to moisture or elevated temperatures (>40°C) may degrade carbamate bonds .

Q. Table 2: Key Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₄N₂O₄ | |

| Molecular Weight | 260.33 g/mol | |

| CAS Number | 78-44-4 | |

| Storage Conditions | –20°C, inert atmosphere |

[Basic] What safety precautions and personal protective equipment (PPE) are recommended when handling this compound?

Methodological Answer:

The compound is classified under GHS07 with hazard statement H302 (harmful if swallowed). Recommended PPE includes nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols. In case of skin contact, wash immediately with soap and water for 15 minutes. Spills should be contained using absorbent materials (e.g., sand) and disposed of as hazardous waste .

[Advanced] How can researchers resolve discrepancies in reported synthetic yields of this compound when employing different catalysts or solvent systems?

Methodological Answer:

Yield discrepancies often arise from competing side reactions (e.g., urea formation in isocyanate-alcohol reactions). Systematic optimization involves:

Catalyst Screening : Test Brønsted acids (e.g., HCl, H₂SO₄) vs. Lewis acids (e.g., ZnCl₂) to minimize byproducts.

Solvent Polarity : Polar solvents (e.g., chloroform) improve isocyanate solubility but may slow reaction kinetics.

In Situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time .

Contradictory data in literature may stem from unaccounted moisture content or impurity profiles in starting materials. Reproducibility requires strict control of anhydrous conditions and reagent purity .

[Advanced] What advanced spectroscopic and crystallographic techniques are employed to confirm the structural integrity of this compound derivatives?

Methodological Answer:

X-ray Crystallography : Resolves bond lengths/angles and confirms stereochemistry. For example, cyclohexene ring puckering (θ = 57.4° for major conformer) and carbamate moiety planarity were validated via crystallography .

NMR Spectroscopy : ¹H/¹³C NMR identifies characteristic peaks (e.g., carbamate –NH at δ 5.2–5.5 ppm; methyl groups at δ 1.2–1.5 ppm).

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 261.34 .

[Advanced] What are the mechanistic insights into the degradation pathways of this compound under varying pH and temperature conditions?

Methodological Answer:

Degradation studies reveal pH-dependent hydrolysis:

- Acidic Conditions (pH < 3) : Protonation of the carbamate oxygen accelerates cleavage, yielding 2-methyl-2-propyl-1,3-propanediol and CO₂.

- Alkaline Conditions (pH > 10) : Base-catalyzed hydrolysis produces ammonium salts and alcohols.

- Thermal Stability : Decomposition above 100°C releases isocyanates, confirmed via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.